molecular formula C16H16N4O2 B12248679 N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidin-5-amine

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B12248679
M. Wt: 296.32 g/mol
InChI Key: CMDZSJOTVBKNOS-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidin-5-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidin-5-amine typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the pyrazolopyrimidine moiety. The reaction conditions often involve the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques like chromatography can also be employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and halides for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the substituents introduced.

Scientific Research Applications

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidin-5-amine
  • N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidin-4-amine
  • N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidin-3-amine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of benzodioxin and pyrazolopyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpyrazolo[1,5-a]pyrimidin-5-amine

InChI

InChI=1S/C16H16N4O2/c1-19(15-5-7-20-16(18-15)4-6-17-20)11-12-2-3-13-14(10-12)22-9-8-21-13/h2-7,10H,8-9,11H2,1H3

InChI Key

CMDZSJOTVBKNOS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)C3=NC4=CC=NN4C=C3

Origin of Product

United States

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